molecular formula C10H8F2O3 B8278744 1-(2,4-Difluoro-phenoxy)-cyclopropanecarboxylic acid

1-(2,4-Difluoro-phenoxy)-cyclopropanecarboxylic acid

Cat. No. B8278744
M. Wt: 214.16 g/mol
InChI Key: VSWXAFBANQPLTL-UHFFFAOYSA-N
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Patent
US08940900B2

Procedure details

To a solution of 1-(2,4-Difluoro-phenoxy)-cyclopropanecarboxylic acid methyl ester (1.89 g, 8.28 mmol) in THF (20 ml) added a solution of LiOH (0.86 g, 20.7 mmol) in water (5 ml) was added, and mixture is stirred at r.t. for 18 h. Solvent was evaporated at reduced pressure acidified with 1N HCl (pH˜2) and extracted in ethyl acetate (70 ml) and washed with brine (2×10 ml), dried over Na2SO4 and concentrated under reduced pressure to obtain 1-(2,4-Difluoro-phenoxy)-cyclopropanecarboxylic acid (1.16 g, 66%). 1H NMR (400 MHz, CDCl3): δ 1.46 (dd, J=5.6 and 9.2 Hz, 1H), 1.71 (dd, J=5.6 and 9.2 Hz, 1H), 2.27-2.31 (m, 1H), 3.97-4.0 (m, 1H), 4.85 (t, J=5.6 Hz, 1H), 6.77-83 (m, 1H), 6.85-6.92 (m, 1H), 7.0-7.06 (m, 1H).
Name
1-(2,4-Difluoro-phenoxy)-cyclopropanecarboxylic acid methyl ester
Quantity
1.89 g
Type
reactant
Reaction Step One
Name
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1([O:8][C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:10]=2[F:16])[CH2:7][CH2:6]1)=[O:4].[Li+].[OH-]>C1COCC1.O>[F:16][C:10]1[CH:11]=[C:12]([F:15])[CH:13]=[CH:14][C:9]=1[O:8][C:5]1([C:3]([OH:4])=[O:2])[CH2:7][CH2:6]1 |f:1.2|

Inputs

Step One
Name
1-(2,4-Difluoro-phenoxy)-cyclopropanecarboxylic acid methyl ester
Quantity
1.89 g
Type
reactant
Smiles
COC(=O)C1(CC1)OC1=C(C=C(C=C1)F)F
Name
Quantity
0.86 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
mixture is stirred at r.t. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated at reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted in ethyl acetate (70 ml)
WASH
Type
WASH
Details
washed with brine (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(OC2(CC2)C(=O)O)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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